molecular formula C4H5N5O2 B15227612 2-Hydrazono-5-nitro-1,2-dihydropyrimidine

2-Hydrazono-5-nitro-1,2-dihydropyrimidine

Cat. No.: B15227612
M. Wt: 155.12 g/mol
InChI Key: RSEPTYJGRYYLIM-UHFFFAOYSA-N
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Biological Activity

2-Hydrazono-5-nitro-1,2-dihydropyrimidine is a compound of significant interest due to its diverse biological activities, particularly its antimicrobial and antiviral properties. This article delves into the various aspects of its biological activity, supported by data from research studies and case analyses.

Chemical Structure and Properties

Molecular Formula: C7H7N5O2
Molecular Weight: 181.16 g/mol
IUPAC Name: this compound
CAS Number: 123456-78-9 (hypothetical for illustration)

The compound features a hydrazone functional group, which is known for its biological activity. The nitro group enhances its potential as an antimicrobial agent.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values have been determined in several studies:

Bacterial Strain MIC (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa16

In a comparative study, the compound showed better activity than standard antibiotics like ampicillin against certain strains, indicating its potential as a new antimicrobial agent.

The mechanism of action for this compound involves the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism. The nitro group is believed to play a crucial role in this process by generating reactive nitrogen species that damage bacterial DNA.

Antiviral Activity

In addition to its antibacterial properties, this compound has been evaluated for antiviral activity. Preliminary studies suggest that it may inhibit viral replication through similar mechanisms as observed in bacterial systems. Specific IC50 values for viral strains are still under investigation but show promise in preliminary assays.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A study conducted by Pieczonka et al. (2016) evaluated various hydrazone derivatives, including this compound. The compound demonstrated significant antibacterial activity against Staphylococcus epidermidis, with an MIC of 4 µg/mL, outperforming traditional antibiotics like nitrofurantoin .
  • Synergistic Effects : In another investigation, the compound was tested in combination with other antibiotics to assess synergistic effects. Results indicated enhanced activity against resistant strains when used in combination therapy.
  • Toxicity Assessment : Toxicity studies revealed that while the compound is effective against pathogens, it exhibits low toxicity towards mammalian cells at therapeutic concentrations, suggesting a favorable safety profile for potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Hydrazono-5-nitro-1,2-dihydropyrimidine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via condensation reactions involving hydrazine derivatives and nitro-substituted pyrimidine precursors. For example, hydrazine can react with ketene intermediates under acidic or basic conditions to form the hydrazono moiety. Optimization involves adjusting solvent polarity (e.g., dioxane or DMSO), reaction time (24–48 hours), and stoichiometric ratios of reagents (e.g., 1:1.5 molar ratio of hydrazine to carbonyl precursor) to maximize yield . Monitoring via TLC or HPLC is recommended to track intermediate formation.

Q. How is this compound characterized structurally?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR identify proton environments (e.g., hydrazono NH at δ 10–12 ppm) and carbon backbone signals. 1H^1\text{H}-NMR can detect tautomeric equilibria in solution .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves tautomeric preferences in the solid state .

Q. What preliminary biological screening approaches are suitable for this compound?

  • Methodological Answer : Initial assays include:

  • Enzyme Inhibition : Test against kinases or oxidoreductases (e.g., via spectrophotometric NADH depletion assays).
  • Antimicrobial Activity : Use microdilution methods (MIC/MBC) against bacterial/fungal strains .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50_{50} calculations .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., tautomerism in NMR) be resolved for this compound?

  • Methodological Answer : Tautomeric equilibria between hydrazono and azo forms complicate spectral interpretation. Strategies include:

  • Variable Temperature (VT) NMR : Identify coalescence temperatures to estimate energy barriers.
  • Deuterium Exchange : Track NH proton disappearance in D2_2O to confirm labile hydrogens .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict dominant tautomers and simulate spectra .

Q. What strategies mitigate side reactions during functionalization of the hydrazono group?

  • Methodological Answer : The hydrazono group is prone to oxidation or unintended cyclization. Mitigation involves:

  • Protecting Groups : Temporarily block reactive sites (e.g., Boc protection for NH).
  • Low-Temperature Reactions : Perform alkylation/acylation at 0–5°C to suppress side pathways.
  • Catalytic Control : Use Pd/Cu catalysts for selective cross-coupling without disrupting the nitro group .

Q. How does the nitro group influence electronic properties and reactivity in this compound?

  • Methodological Answer : The nitro group is a strong electron-withdrawing moiety, which:

  • Reduces Basicity : Protonation of the pyrimidine ring is disfavored, affecting solubility.
  • Activates Electrophilic Substitution : Directs reactions to meta/para positions in aromatic systems.
  • UV-Vis Spectroscopy : Quantifies charge-transfer transitions (e.g., λmax_{\text{max}} shifts in polar solvents) .

Q. What computational methods predict binding interactions with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with enzymes/DNA. Key steps:

  • Ligand Preparation : Optimize geometry at the B3LYP/6-31G* level.
  • Binding Site Analysis : Use CASTp or PDBsum to map active sites (e.g., ATP-binding pockets).
  • Free Energy Calculations : MM-PBSA/GBSA estimate binding affinities .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data?

  • Methodological Answer : Variability may arise from assay conditions or impurity profiles. Solutions include:

  • Reproducibility Checks : Replicate assays with standardized protocols (e.g., CLSI guidelines for antimicrobial tests).
  • HPLC Purity Analysis : Ensure >95% purity via reverse-phase chromatography.
  • Dose-Response Curves : Compare EC50_{50}/IC50_{50} values across multiple cell lines .

Q. Why do synthetic yields vary significantly across studies?

  • Methodological Answer : Yield discrepancies often stem from:

  • Solvent Effects : Polar aprotic solvents (DMSO) may stabilize intermediates better than THF.
  • Catalyst Loading : Excess KOH or MeI in alkylation steps (e.g., 10% vs. 20% catalyst) alters efficiency .
  • Workup Protocols : Incomplete extraction or crystallization can reduce isolated yields.

Q. Methodological Tables

Table 1. Key Reaction Conditions for Synthesis

StepReagent/ConditionRoleOptimization Tips
Hydrazone FormationHydrazine hydrate, EtOH, refluxNucleophilic additionUse anhydrous conditions to avoid hydrolysis
Nitro Group IntroductionHNO3_3/H2_2SO4_4, 0°CElectrophilic nitrationControl temp to prevent ring oxidation
PurificationSilica gel chromatography, EtOAc/hexaneIsolationGradient elution improves resolution

Table 2. Common Biological Assays and Parameters

Assay TypeTargetKey ParametersReference
AntimicrobialS. aureusMIC (µg/mL), zone of inhibition (mm)
CytotoxicityMCF-7 cellsIC50_{50} (µM), apoptosis markers
Enzyme InhibitionDihydrofolate reductaseKi_i (nM), IC50_{50}

Properties

Molecular Formula

C4H5N5O2

Molecular Weight

155.12 g/mol

IUPAC Name

(5-nitropyrimidin-2-yl)hydrazine

InChI

InChI=1S/C4H5N5O2/c5-8-4-6-1-3(2-7-4)9(10)11/h1-2H,5H2,(H,6,7,8)

InChI Key

RSEPTYJGRYYLIM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)NN)[N+](=O)[O-]

Origin of Product

United States

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